5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its anti-inflammatory and analgesic effects could be beneficial in treating conditions such as arthritis and chronic pain.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with ethoxymethylenemalonic acid diethyl ester under acidic conditions to form the pyrazole ringmethyl group at the 5-position and the oxadiazole moiety through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Various halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., ammonia, amines)
Major Products Formed
Mechanism of Action
The mechanism by which 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: : Other pyrazole-based compounds with similar structures and biological activities.
Oxadiazole derivatives: : Compounds containing the oxadiazole ring, which may share similar properties and applications.
Uniqueness
What sets 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-13(8-17-20(10)12-6-4-3-5-7-12)15(21)16-9-14-19-18-11(2)22-14/h3-8H,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYDABVJWVTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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